molecular formula C3H7ClN6 B8639710 Melamine hydrochloride CAS No. 626-32-4

Melamine hydrochloride

Cat. No. B8639710
Key on ui cas rn: 626-32-4
M. Wt: 162.58 g/mol
InChI Key: HPJKLCJJNFVOEM-UHFFFAOYSA-N
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Patent
US04028333

Procedure details

A charge of 500 grams of 37.7 percent hydrochloric acid was placed into a 500 milliliter, 3-neck flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser. Into said reaction flask was then added 63 grams of melamine. The reaction mixture was heated to reflux and maintained at reflux for 1.5 hours. The reaction flask was then exposed to room temperature for a 16 to 17 hour period. The reaction product was filtered and washed with 300 milliliters of deionized water. The washed product was dried at 110° C. for 20 hours. Yield: 71 grams of melamine monohydrochloride (yield: 87.4%). Percent chlorine calculated: 21.8%; percent chlorine found: 22.6%.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1[C:9]([NH2:10])=[N:8][C:6]([NH2:7])=[N:5][C:3]=1[NH2:4]>>[ClH:1].[N:2]1[C:9]([NH2:10])=[N:8][C:6]([NH2:7])=[N:5][C:3]=1[NH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
WASH
Type
WASH
Details
washed with 300 milliliters of deionized water
CUSTOM
Type
CUSTOM
Details
The washed product was dried at 110° C. for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
16.5 (± 0.5) h
Name
Type
product
Smiles
Cl.N1=C(N)N=C(N)N=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: PERCENTYIELD 87.4%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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